

# Physical and spectral properties of 4-Bromo-2,3-difluoroaniline

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## Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

Cat. No.: B056082

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## Technical Guide: 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-2,3-difluoroaniline** is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two vicinal fluorine atoms on the aniline core, provides multiple reactive sites and modulates the electronic properties of the molecule. These characteristics make it a significant intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine is a well-established method for enhancing key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a summary of the known physical and spectral properties of **4-Bromo-2,3-difluoroaniline**, alongside a representative experimental protocol for the synthesis of a closely related isomer, illustrating a common synthetic pathway.

## Physical and Chemical Properties

The physical and chemical properties of **4-Bromo-2,3-difluoroaniline** are summarized below. Data for this specific isomer is limited, and where unavailable, properties of related isomers are provided for context and comparison.

Property	Value	Source
Molecular Formula	$C_6H_4BrF_2N$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	208.00 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	112279-72-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid (form not specified)	<a href="#">[4]</a>
Boiling Point	$215.1 \pm 35.0$ °C at 760 mmHg	<a href="#">[1]</a>
Density	$1.8 \pm 0.1$ g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	$83.9 \pm 25.9$ °C	<a href="#">[1]</a>
Melting Point	Data not available	
Melting Point (4-Bromo-2,5-difluoroaniline)	74-78 °C	<a href="#">[5]</a>
Melting Point (4-Bromo-3,5-difluoroaniline)	97-102 °C	<a href="#">[6]</a>
Melting Point (4-Bromo-2,6-difluoroaniline)	63-65 °C	<a href="#">[7]</a> <a href="#">[8]</a>
Solubility	Data not available	
Solubility (Isomers)	Generally soluble in organic solvents, limited solubility in water.	<a href="#">[9]</a>

## Spectral Properties

Detailed, experimentally verified spectral data for **4-Bromo-2,3-difluoroaniline** is not widely available from commercial suppliers or public databases.[\[10\]](#) Researchers should assume responsibility for confirming the identity and purity of this compound upon acquisition. For reference, typical spectral characteristics of bromo-difluoroaniline isomers are discussed.

Spectral Data	Description
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. The amine protons would appear as a broad singlet.
<sup>13</sup> C NMR	The carbon NMR spectrum will display distinct signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).
IR Spectroscopy	The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine (typically in the 3300-3500 cm <sup>-1</sup> region), C-N stretching, and aromatic C-H and C=C stretching. Strong absorptions corresponding to C-F and C-Br bonds would be present in the fingerprint region.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine, fluorine, or HCN.

## Experimental Protocols

A specific experimental protocol for the synthesis of **4-Bromo-2,3-difluoroaniline** is not readily available in the surveyed literature. However, a common method for the synthesis of related isomers is the direct electrophilic bromination of a difluoroaniline precursor. The following protocol details the synthesis of the isomer 4-Bromo-2,6-difluoroaniline and serves as a representative example.[11][12]

Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline via Bromination[11]

This procedure involves the direct bromination of 2,6-difluoroaniline using bromine in glacial acetic acid.

Materials:

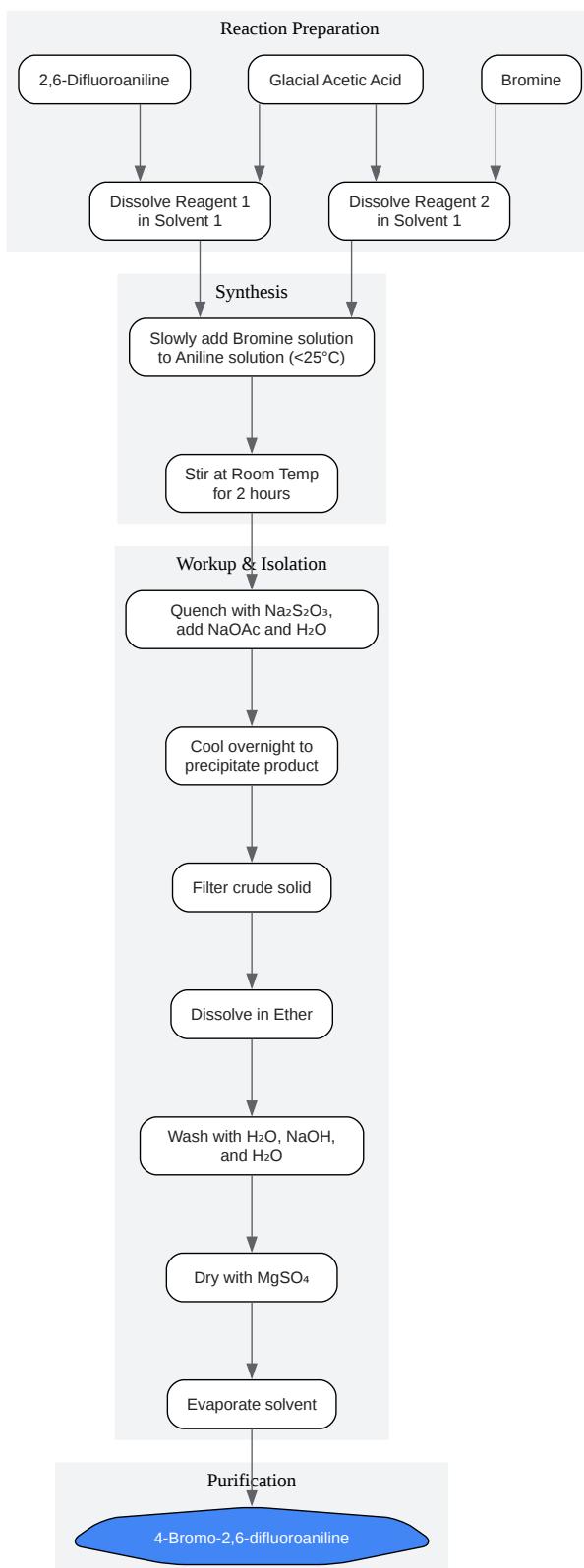
- 2,6-difluoroaniline
- Bromine
- Glacial Acetic Acid
- Sodium Thiosulphate
- Sodium Acetate
- Diethyl Ether (Ether)
- Magnesium Sulfate ( $MgSO_4$ )
- Water

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml).
- Addition of Bromine: Prepare a solution of bromine (0.79 mol) in glacial acetic acid (200 ml). Slowly add this solution dropwise to the stirred 2,6-difluoroaniline solution. Maintain the reaction temperature below 25 °C throughout the addition.
- Reaction: Stir the resulting mixture at room temperature for 2 hours.
- Quenching: Add sodium thiosulphate (50 g) to quench excess bromine, followed by sodium acetate (125 g) and water (700 ml).
- Precipitation: Cool the mixture in a refrigerator overnight to allow the product to precipitate.
- Filtration and Extraction: Filter the crude product. Dissolve the collected solid in diethyl ether.

- **Washing:** Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and finally with water again.
- **Drying and Isolation:** Dry the ether phase with anhydrous magnesium sulfate ( $MgSO_4$ ). Remove the solvent under reduced pressure (in vacuo) to yield the product as a pale yellow solid.
- **Purification (Optional):** The product can be further purified by steam distillation to obtain a colorless solid.[\[11\]](#)

## Experimental Workflow Diagram

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